molecular formula C16H26N2O4 B15210503 4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid CAS No. 57068-90-3

4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid

Cat. No.: B15210503
CAS No.: 57068-90-3
M. Wt: 310.39 g/mol
InChI Key: DQWSTIDSZQGOTD-UHFFFAOYSA-N
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Description

4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid is a synthetic organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.38 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid include:

Uniqueness

What sets 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid apart is its unique combination of an oxazole ring with an octanamido and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

57068-90-3

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid

InChI

InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21)

InChI Key

DQWSTIDSZQGOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C

Origin of Product

United States

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